

An In-depth Technical Guide to the Physicochemical Properties of N-Vinylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Vinylacetamide**

Cat. No.: **B1584576**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Vinylacetamide (NVA) is a versatile, non-ionic vinyl monomer of significant interest in polymer chemistry and materials science.^[1] Its unique combination of a reactive vinyl group and a hydrophilic acetamide moiety makes it a valuable building block for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the core physicochemical properties of NVA, offering insights into its behavior and characterization, and providing actionable protocols for its use in a research and development setting.

Core Molecular and Physical Properties

N-Vinylacetamide, with the IUPAC name N-ethenylacetamide, is a white to light yellow crystalline solid at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ NO	[1] [2] [3]
Molecular Weight	85.10 g/mol	[1] [3]
Appearance	White to pale-yellowish solid	[2]
Melting Point	51-54 °C	[4]
Boiling Point	96 °C at 10 mmHg	[2] [4]
Density (Specific Gravity)	1.05 g/cm ³ (20 °C, solid), 0.946 g/cm ³ (55 °C, liquid)	[2]
Flash Point	109-113 °C	[4] [5]
CAS Number	5202-78-8	[2] [3] [5]

Solubility Profile

NVA exhibits broad solubility in a range of solvents, a key characteristic that facilitates its use in diverse reaction media.[\[1\]](#) It is highly soluble in water and many organic solvents.[\[1\]](#)[\[5\]](#) A quantitative overview of its solubility in various solvents at different temperatures is provided below.

Solvent	Solubility (g/100g of solvent)
10 °C	
Water	-
Ethyl Alcohol	140
Acetone	110
Toluene	20
Ethyl Acetate	70
Styrene	-
Methyl Methacrylate	-
Methyl Acrylate	-
Vinyl Acetate	-
N,N-Dimethylacrylamide	-

Data sourced from Resonac Corporation technical data sheet.[\[2\]](#)

The high solubility of NVA in water and polar organic solvents is attributed to the presence of the polar acetamide group, which can participate in hydrogen bonding. This amphiphilic nature is a significant advantage in copolymerization reactions, allowing for the incorporation of NVA into a variety of polymer backbones to modify their hydrophilicity and other properties.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **N-Vinylacetamide**. Below are the key spectral features for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra for **N-Vinylacetamide** are not readily available in public databases, the expected chemical shifts can be inferred from its structure and comparison with related compounds like **N-Methyl-N-vinylacetamide**.

- ^1H NMR: The proton NMR spectrum of NVA is expected to show distinct signals for the vinyl protons, the amide proton, and the acetyl methyl protons. The vinyl protons will exhibit complex splitting patterns (doublets of doublets) due to geminal and cis/trans couplings. The amide proton (N-H) signal will likely be a broad singlet, and its chemical shift may be dependent on the solvent and concentration. The acetyl methyl protons will appear as a sharp singlet.
- ^{13}C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two vinyl carbons, the carbonyl carbon, and the methyl carbon.^[3] The chemical shifts of the vinyl carbons will be in the alkene region, while the carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of NVA provides valuable information about its functional groups. Key characteristic absorption bands are expected in the following regions:

- N-H Stretch: A prominent band around $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the stretching vibration of the N-H bond in the secondary amide.
- C=O Stretch (Amide I): A strong absorption band typically in the range of $1650\text{-}1680\text{ cm}^{-1}$ due to the carbonyl stretching vibration. This is a characteristic peak for amides.
- N-H Bend (Amide II): A band in the region of $1510\text{-}1570\text{ cm}^{-1}$, which arises from the in-plane bending of the N-H bond coupled with C-N stretching.
- C=C Stretch: A band of variable intensity around $1620\text{-}1640\text{ cm}^{-1}$ corresponding to the stretching of the vinyl C=C double bond.
- C-H Stretches: Bands above 3000 cm^{-1} for the vinyl C-H bonds and below 3000 cm^{-1} for the methyl C-H bonds.

UV-Vis Spectroscopy

The UV-Vis spectrum of **N-Vinylacetamide** is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the vinyl group and $n \rightarrow \pi^*$ transitions of the carbonyl group. The vinyl group's absorption is typically in the far UV region, while the amide

chromophore's absorption is also in the shorter wavelength UV range. The presence of conjugation between the nitrogen lone pair and the vinyl group may influence the position and intensity of these absorptions.

Thermal Properties

The thermal behavior of NVA is critical for its processing and for understanding the thermal stability of polymers derived from it.

Melting Point and Thermal Stability

As a crystalline solid, NVA has a distinct melting point in the range of 51-54 °C.[4] Information on its thermal decomposition, typically obtained through Thermogravimetric Analysis (TGA), is crucial for determining the upper-temperature limit for its handling and polymerization. TGA would reveal the onset of decomposition and the pattern of mass loss as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point and other thermal transitions of NVA.

Objective: To determine the melting point and observe any other thermal events of **N-Vinylacetamide**.

Materials and Equipment:

- **N-Vinylacetamide** sample
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Microbalance

Procedure:

- Accurately weigh 5-10 mg of **N-Vinylacetamide** into an aluminum DSC pan.
- Seal the pan using a crimper.
- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
- Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
- Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **N-Vinylacetamide**.

Reactivity and Polymerization

The reactivity of NVA is dominated by its vinyl group, which readily undergoes radical polymerization.^[1] This makes NVA a valuable monomer for producing water-soluble polymers. ^[1]

Radical Polymerization

NVA can be polymerized using various radical initiation methods, including thermal initiators (e.g., azo compounds like AIBN) or redox initiators.^[6] The resulting poly(**N-vinylacetamide**) (PNVA) is a hydrophilic polymer with potential applications in biomedical fields, such as in hydrogels and drug delivery systems.^[1] The polymerization kinetics and the properties of the resulting polymer can be influenced by factors such as the choice of initiator, solvent, and temperature.

Experimental Protocol: Free Radical Polymerization of N-Vinylacetamide

Objective: To synthesize poly(N-vinylacetamide) via free radical polymerization.

Materials and Equipment:

- **N-Vinylacetamide (NVA)**
- Azobisisobutyronitrile (AIBN) as a radical initiator
- Anhydrous solvent (e.g., dimethylformamide - DMF)
- Schlenk flask or similar reaction vessel with a condenser
- Nitrogen or argon source for inert atmosphere
- Stirring plate and magnetic stir bar
- Oil bath for heating
- Precipitation solvent (e.g., diethyl ether)
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- In a Schlenk flask, dissolve a known amount of NVA in the anhydrous solvent.
- Add the radical initiator (AIBN, typically 0.1-1 mol% with respect to the monomer).
- Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.
- Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).

- Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 4-24 hours).
- After the reaction is complete, cool the solution to room temperature.
- Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether while stirring.
- Collect the precipitated polymer by filtration.
- Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.
- Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

[Click to download full resolution via product page](#)

Caption: General workflow for the free radical polymerization of NVA.

Safety and Handling

N-Vinylacetamide is classified as harmful if swallowed and causes skin and eye irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Storage: NVA should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.^[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.^[1] For long-term storage, refrigeration (0-10 °C) is advised.^[1]

Conclusion

N-Vinylacetamide is a monomer with a compelling set of physicochemical properties that make it highly suitable for the development of advanced polymeric materials. Its solubility, reactivity in radical polymerization, and the hydrophilic nature of its corresponding polymer are key attributes for its application in fields ranging from coatings and adhesives to biomedical devices and drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Vinylacetamide (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. resonac.com [resonac.com]
- 3. N-Vinylacetamide | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Vinylacetamide [xinyuehpom.com]
- 5. N-Vinylacetamide - Wikipedia [en.wikipedia.org]
- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Vinylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584576#physicochemical-properties-of-n-vinylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com